methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
CAS No.:
Cat. No.: VC18813867
Molecular Formula: C26H33NO12S
Molecular Weight: 583.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H33NO12S |
|---|---|
| Molecular Weight | 583.6 g/mol |
| IUPAC Name | methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24?,26-/m0/s1 |
| Standard InChI Key | NPLKOUSSDBQHEN-SNAVKXRXSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₆H₃₃NO₁₂S and a molecular weight of 583.6 g/mol. Its IUPAC name reflects its intricate stereochemistry:
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Oxane backbone: A six-membered oxygen-containing ring with substituents at positions 2, 4, 5, and 6.
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Stereochemical descriptors: The (2S,4S,5R) and (1S,2R) configurations indicate specific spatial arrangements critical for biological interactions.
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Functional groups:
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Phenylsulfanyl group at position 2: Introduces potential for hydrophobic interactions and redox activity.
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Triacetyloxypropyl group at position 6: Enhances solubility and serves as a protective moiety in synthesis.
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Acetamido and acetyloxy groups: Common in glycosylation intermediates.
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Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₃NO₁₂S |
| Molecular Weight | 583.6 g/mol |
| CAS Number | Not publicly disclosed |
| Stereochemistry | 2S,4S,5R (oxane); 1S,2R (propyl) |
Synthesis and Structural Elucidation
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Acid catalyst (e.g., H₂SO₄) | Form oxane ring |
| 2 | Acetylation | Acetic anhydride, pyridine | Protect hydroxyl groups |
| 3 | Thiolation | Thiophenol, BF₃·Et₂O | Introduce phenylsulfanyl group |
| 4 | Glycosylation | Triacetyloxypropyl bromide | Attach propyl side chain |
Biological Activity and Mechanistic Insights
Hypothesized Targets
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Sialyltransferases: The triacetyloxypropyl group resembles sialic acid precursors, potentially competing for enzyme binding.
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Thiol-dependent enzymes: The phenylsulfanyl group may inhibit cysteine proteases via disulfide bond formation.
Table 3: Inferred Biological Effects
| Target | Mechanism | Biological Outcome |
|---|---|---|
| Sialyltransferase | Competitive inhibition | Reduced cell adhesion |
| Caspase-1 | Thiol group interaction | Anti-inflammatory response |
| Selectins | Glycan masking | Inhibited leukocyte recruitment |
Research Findings and Future Directions
Comparative Studies
While direct studies on this compound are absent, related structures demonstrate:
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Anticancer activity: Fluorinated sialic acid analogs reduce tumor growth by 40–60% in murine models.
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Anti-inflammatory effects: Caspase-1 inhibitors diminish allergic rhinitis symptoms in mice .
Stability and Toxicity Considerations
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Acetyl hydrolysis: Predicted to occur in serum, releasing acetic acid and active intermediates.
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Sulfur toxicity: Phenylsulfanyl groups may induce oxidative stress at high doses, necessitating dose optimization.
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